3-Methoxy-6-methylpyrazine-2-carbonitrile
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Overview
Description
3-Methoxy-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . It is a pyrazine derivative, characterized by the presence of a methoxy group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate pyrazine precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the substituents introduced.
Scientific Research Applications
3-Methoxy-6-methylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyrazine-2-carbonitrile: Lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carbonitrile: Lacks the methoxy group at the 3-position.
3-Methoxy-2-pyrazinecarbonitrile: Similar structure but different substitution pattern.
Uniqueness
3-Methoxy-6-methylpyrazine-2-carbonitrile is unique due to the specific combination of methoxy, methyl, and nitrile groups on the pyrazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methoxy-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-7(11-2)6(3-8)10-5/h4H,1-2H3 |
InChI Key |
JYOCOKIUBFEEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)OC |
Origin of Product |
United States |
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